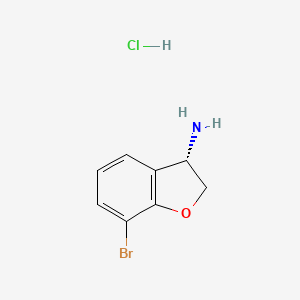

(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Vue d'ensemble

Description

“(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride” is a chemical compound. The “S” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer. “7-Bromo-2,3-dihydrobenzofuran-3-amine” suggests the presence of a benzofuran backbone with a bromine atom at the 7th position and an amine group at the 3rd position. The term “hydrochloride” indicates that the compound is a hydrochloride salt, which is commonly used in pharmaceuticals to improve their water solubility .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by functionalization to introduce the bromine and amine groups. The exact synthetic route would depend on the available starting materials and the specific requirements of the reaction conditions. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzofuran ring (a fused ring structure composed of a benzene ring and a furan ring) with a bromine atom attached at the 7th carbon and an amine group (-NH2) attached at the 3rd carbon. The compound would exist as a hydrochloride salt, meaning there would be a hydrogen chloride (HCl) component as well .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and amine functional groups. The bromine atom could potentially be replaced in a nucleophilic substitution reaction. The amine group could engage in various reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a hydrochloride salt, this compound would likely be soluble in water. The presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique

1. Analogues of Hallucinogenic Phenethylamines

A study explored two 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, including a compound related to (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, for activity in drug-discrimination paradigms and their ability to interact with 5-HT2 receptors. This research suggests the potential role of these compounds in modeling the active conformation of specific pharmacological groups (Nichols et al., 1991).

2. Oxidation Reactions in Chloroform Solution

Research on 1-amino-3-bromo-indazoles, which shares structural similarities with this compound, indicates complex oxidation transformations in chloroform solutions. This study highlights the potential for unique chemical reactions involving similar brominated compounds (Pozharskii et al., 1994).

3. Preparation and Utility in Synthetic Chemistry

Research on the preparation of various derivatives of benzofuran, including brominated compounds, provides insights into their utility in synthetic organic chemistry. This includes transformations and reactions relevant to the broader family of benzofuran derivatives (Chapman et al., 1973).

Safety and Hazards

As with any chemical compound, handling “(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, not to breathe in any dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

Orientations Futures

The future directions for research on this compound would depend on its observed and potential activities. If it shows promise in preliminary studies, it could be further investigated for potential therapeutic applications. Alternatively, it could be used as a starting point for the synthesis of new compounds .

Propriétés

IUPAC Name |

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLGAROGPJXJC-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055848-77-4 | |

| Record name | 3-Benzofuranamine, 7-bromo-2,3-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)